2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide
CAS No.: 1334147-23-7
Cat. No.: VC6465697
Molecular Formula: C12H14ClFN2O2
Molecular Weight: 272.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334147-23-7 |
|---|---|
| Molecular Formula | C12H14ClFN2O2 |
| Molecular Weight | 272.7 |
| IUPAC Name | 2-[(2-chloroacetyl)amino]-N-[1-(4-fluorophenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C12H14ClFN2O2/c1-8(9-2-4-10(14)5-3-9)16-12(18)7-15-11(17)6-13/h2-5,8H,6-7H2,1H3,(H,15,17)(H,16,18) |
| Standard InChI Key | QLUWVATUVHPCSI-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-Chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide (CAS: 1334147-23-7) possesses the molecular formula C₁₂H₁₄ClFN₂O₂ and a molecular weight of 272.7 g/mol. The IUPAC name, 2-[(2-chloroacetyl)amino]-N-[1-(4-fluorophenyl)ethyl]acetamide, reflects its functional groups: a chloroacetyl moiety, a carbamoyl linker, and a 4-fluorophenyl ethyl substituent.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1334147-23-7 |
| Molecular Formula | C₁₂H₁₄ClFN₂O₂ |
| Molecular Weight | 272.7 g/mol |
| SMILES | CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)CCl |
| InChI Key | QLUWVATUVHPCSI-UHFFFAOYSA-N |
The compound’s structure integrates a fluorinated aromatic ring, enhancing lipophilicity and potential membrane permeability, while the chloroacetyl group offers reactivity for further derivatization.
Synthetic Pathways and Methodological Considerations
General Synthesis Strategies
While explicit protocols for synthesizing 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide are scarce, analogous compounds are typically prepared through multi-step sequences involving:
-
Amide Bond Formation: Coupling chloroacetic acid derivatives with amine-containing intermediates using carbodiimide reagents (e.g., EDCI or DCC).
-
Fluorophenyl Group Introduction: Alkylation or reductive amination of 4-fluorophenethylamine precursors.
A plausible route involves reacting N-(1-(4-fluorophenyl)ethyl)carbamoylmethylamine with chloroacetyl chloride in the presence of a base like triethylamine to facilitate nucleophilic acyl substitution.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amide Coupling | Chloroacetyl chloride, Et₃N | Introduce chloroacetyl group |
| Purification | Column chromatography | Isolate product |
Research Findings and Biological Activity
Table 3: Hypothetical Biological Data (Based on Analogues)
| Activity | Model System | Observed Effect |
|---|---|---|
| Anticancer | MCF-7 cells | 40% viability reduction |
| Antibacterial | E. coli | MIC: 64 µg/mL |
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